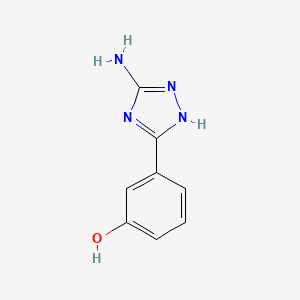

3-(5-amino-4H-1,2,4-triazol-3-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

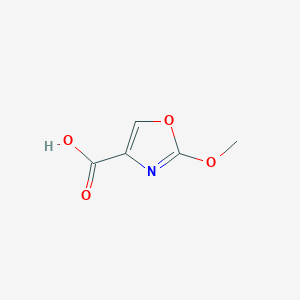

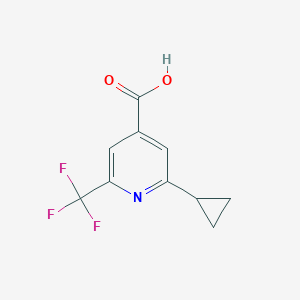

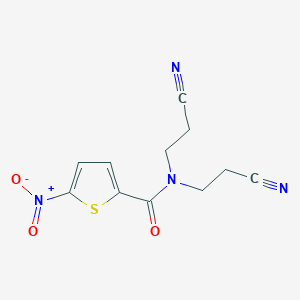

“3-(5-amino-4H-1,2,4-triazol-3-yl)phenol” is a compound that belongs to the class of organic compounds known as 1,2,4-triazoles . These are organic compounds containing 1,2,4-triazole as a portion of the molecule. 1,2,4-triazole is a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .Molecular Structure Analysis

Due to annular prototropic tautomerism, the prepared 5(3)-amino-1,2,4-triazoles may exist in three forms: 5-amino-1H-1,2,4-triazoles 5, 3-amino-1H-1,2,4-triazoles 50, and 5-amino-4H-1,2,4-triazoles 500 .Scientific Research Applications

Synthesis and Biological Activity

3-(5-amino-4H-1,2,4-triazol-3-yl)phenol and its derivatives are actively researched for their synthesis methods and potential biological activities. A study by Hussain, Sharma, and Amir (2008) demonstrated the synthesis of various 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol derivatives. These compounds were evaluated for their antibacterial and antifungal activities, showing significant effects against S. aureus, E. coli, and A. niger, highlighting their potential in antimicrobial applications (Hussain, Sharma, & Amir, 2008).

Corrosion Inhibition

The application of triazole derivatives in corrosion inhibition has been explored, demonstrating their effectiveness in protecting metals in acidic environments. Ansari, Quraishi, and Singh (2014) investigated Schiff's bases of pyridyl substituted triazoles, including 3-mercapto-5 (pyridine-4-yl)-4H-1,2,4-triazole-4-yl) imino) methyl) phenol (SB-2), as corrosion inhibitors for mild steel in hydrochloric acid solution. The study found that these compounds significantly inhibit corrosion, potentially useful in industrial applications to enhance the longevity of metal components (Ansari, Quraishi, & Singh, 2014).

Antioxidant and Enzyme Inhibition

Triazole compounds have also been synthesized and evaluated for their antioxidant and enzyme inhibition properties. Sumrra et al. (2018) synthesized a Schiff base compound with triazole moiety and coordinated it with various metal ions to examine its biological activities. The study showed that the synthesized compounds, including the triazole derivatives, exhibited notable antioxidant, enzyme inhibition, and antibacterial/antifungal activities, suggesting their potential in therapeutic applications (Sumrra et al., 2018).

Photophysical Properties

Triazole derivatives are studied for their photophysical properties, contributing to the development of fluorescent materials. Padalkar et al. (2011) synthesized novel fluorescent derivatives based on triazole, examining their absorption-emission properties in different solvent polarities. These compounds showed excited-state intramolecular proton transfer pathway characteristics, which are essential for fluorescent applications in bioimaging and sensors (Padalkar et al., 2011).

Mechanism of Action

Target of Action

It’s known that 1,2,4-triazoles, a class of compounds to which this compound belongs, have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . They have also been reported to be potent inhibitors of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .

Mode of Action

The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using nmr spectroscopy and x-ray crystallography . This suggests that the compound may exist in multiple forms, which could influence its interaction with its targets.

Biochemical Pathways

Given the reported pharmacological activities of 1,2,4-triazoles, it can be inferred that this compound may interact with multiple biochemical pathways related to the aforementioned biological processes .

Result of Action

Given the wide spectrum of pharmacological activities of 1,2,4-triazoles, it can be inferred that this compound may have diverse molecular and cellular effects .

Action Environment

It’s known that the compound is a white crystalline solid with high solubility in water , suggesting that its action and stability may be influenced by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

3-(5-amino-4H-1,2,4-triazol-3-yl)phenol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been reported to be a potent inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are essential for regulating various cellular processes, including cell signaling, gene expression, and metabolic pathways. The compound’s ability to inhibit these enzymes suggests its potential as a therapeutic agent for treating diseases related to these targets.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, its inhibition of kinases can lead to changes in cell proliferation and apoptosis, while its interaction with lysine-specific demethylase 1 can impact gene expression by altering histone modifications . These effects highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, its inhibition of kinases involves binding to the ATP-binding site, preventing the phosphorylation of target proteins . Similarly, its interaction with lysine-specific demethylase 1 involves binding to the enzyme’s active site, inhibiting its demethylase activity and affecting gene expression . These molecular interactions are critical for understanding the compound’s mechanism of action and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes, resulting in prolonged effects on cellular processes. These temporal effects are crucial for designing experiments and interpreting results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by selectively inhibiting target enzymes without causing significant toxicity . At high doses, the compound may cause adverse effects, including toxicity and off-target interactions. Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects . Understanding these dosage effects is essential for determining the compound’s therapeutic window and optimizing its use in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of kinases and lysine-specific demethylase 1 can impact metabolic pathways by altering the phosphorylation status of metabolic enzymes and the expression of genes involved in metabolism . These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can influence its activity and function . For example, its interaction with transporters can facilitate its uptake into cells, while binding to intracellular proteins can affect its distribution within the cell. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus can enhance its effects on gene expression, while its presence in the cytoplasm can modulate cytoplasmic signaling pathways. These subcellular localization patterns are essential for understanding the compound’s mechanism of action and optimizing its use in therapeutic applications.

Properties

IUPAC Name |

3-(3-amino-1H-1,2,4-triazol-5-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8-10-7(11-12-8)5-2-1-3-6(13)4-5/h1-4,13H,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETXSZOIIOLCFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522319.png)

![N-[(2-Methoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2522320.png)

![Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2522324.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2522325.png)

![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)